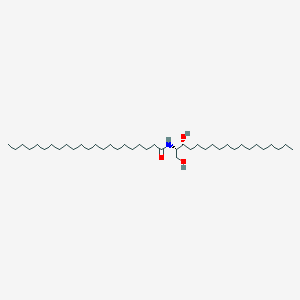
2,7-Dimethyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1,3-benzothiazole is a heterocyclic compound that has a benzene ring fused with a thiazole ring. It is also known as DM-BT or benzothiazole-2,7-dimethyl. This compound has been widely studied for its various applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-1,3-benzothiazole is not well understood. However, it has been suggested that it may act as a radical scavenger and antioxidant. It has also been suggested that it may inhibit the activity of certain enzymes involved in oxidative stress.
Biochemical and Physiological Effects
2,7-Dimethyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity and to protect cells from oxidative stress. It has also been shown to have anti-inflammatory activity and to inhibit the activity of certain enzymes involved in inflammation. In addition, it has been shown to have anticancer activity and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,7-Dimethyl-1,3-benzothiazole in lab experiments is its high solubility in organic solvents. This makes it easy to dissolve in various solvents and to use in different experiments. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one of the limitations of using 2,7-Dimethyl-1,3-benzothiazole is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of 2,7-Dimethyl-1,3-benzothiazole. One direction is to further investigate its mechanism of action and its role in oxidative stress and inflammation. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. In addition, more research can be done to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Finally, more studies can be done to explore its potential as a corrosion inhibitor for metals in various industrial applications.
Conclusion
In conclusion, 2,7-Dimethyl-1,3-benzothiazole is a heterocyclic compound that has been widely studied for its various applications in the field of chemistry and biology. It has been used as a building block for the synthesis of various organic compounds, as well as a fluorescent probe, corrosion inhibitor, and therapeutic agent. Its mechanism of action is not well understood, but it has been shown to have antioxidant, anti-inflammatory, and anticancer activity. As more research is done, it is likely that new applications for this compound will be discovered.
Synthesemethoden
There are various methods for the synthesis of 2,7-Dimethyl-1,3-benzothiazole. One of the most common methods is the condensation of o-phenylenediamine with methyl isothiocyanate. This reaction gives 2,7-Dimethyl-1,3-benzothiazole in good yield. Another method involves the reaction of 2-mercaptobenzoic acid with methylamine in the presence of a catalyst. This reaction also gives 2,7-Dimethyl-1,3-benzothiazole in good yield.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-1,3-benzothiazole has been extensively studied for its various applications in the field of chemistry and biology. It has been used as a building block for the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. In addition, it has been used as a corrosion inhibitor for metals.
Eigenschaften
IUPAC Name |
2,7-dimethyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLOEHFEYDEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549762 |
Source


|
| Record name | 2,7-Dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-1,3-benzothiazole | |
CAS RN |
103440-72-8 |
Source


|
| Record name | 2,7-Dimethyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)





![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)



